molecular formula C10H15NO2 B131154 2-(2,2-Dimethoxyethyl)aniline CAS No. 150760-45-5

2-(2,2-Dimethoxyethyl)aniline

Cat. No.: B131154
CAS No.: 150760-45-5
M. Wt: 181.23 g/mol
InChI Key: KHUGROZNSAYXAF-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)aniline is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Precursors

2-(2,2-Dimethoxyethyl)aniline and its derivatives are significant in chemical synthesis. For instance, derivatives of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared using aniline, serve as precursors for drugs or as potential ligands (Dotsenko et al., 2019).

Conducting Polymers

This compound is used in the synthesis of conducting polymers. For example, copolymers of 2,5-dimethoxyaniline (a related compound) and aniline show unique electronic and solubility properties, making them useful in various applications, including electronics and materials science (Huang et al., 2003).

Electroluminescent Materials

Certain derivatives of this compound contribute to the development of electroluminescent materials. These compounds exhibit unique properties like intense fluorescence emission, making them suitable for use in organic electroluminescent devices (Doi et al., 2003).

Environmental Applications

In environmental science, derivatives of this compound are studied for their interactions with various environmental factors. For example, the degradation of 2,6-dimethyl-aniline by hydroxyl radicals has been studied to understand its environmental impact and degradation mechanisms (Boonrattanakij et al., 2009).

Photophysical Studies

This compound derivatives are also crucial in photophysical studies. They have been used to explore unique photophysical properties such as twisted-intramolecular-charge-transfer and fluorescence characteristics, which are significant in the field of photochemistry (Cao et al., 2014).

Supramolecular Chemistry

In supramolecular chemistry, certain compounds like (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol form complexes with derivatives of this compound. This is significant for studying molecular interactions and potential applications in separation processes (Barton et al., 2017).

Sensor Applications

This compound derivatives have been utilized in the development of sensors. For example, poly(aniline) sensors exploit the inductive effect on the pKa of poly(aniline) to create active sensing elements, highlighting their potential in sensor technology (Shoji et al., 2001).

Safety and Hazards

2-(2,2-Dimethoxyethyl)aniline is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and may cause an allergic skin reaction, serious eye damage, drowsiness, or dizziness . It is suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-(2,2-Dimethoxyethyl)aniline can be influenced by various environmental factors These could include the pH and temperature of the biological environment, the presence of other chemicals, and the specific characteristics of the biological system in which it is present (eg, the presence of specific enzymes or transport proteins)

Properties

IUPAC Name

2-(2,2-dimethoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUGROZNSAYXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=CC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451664
Record name 2-(2,2-dimethoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150760-45-5
Record name 2-(2,2-Dimethoxyethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150760-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-dimethoxyethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.